Tetraethylene glycol
Overview
Description
Tetraethylene glycol is a chemical compound with the molecular formula C₈H₁₈O₅ . It is a transparent, colorless, odorless, low volatility, hygroscopic liquid that is highly soluble in water and ethyl alcohol . This compound is part of the polyethylene glycol family and is known for its versatility and stability, making it useful in various industrial and scientific applications.
Mechanism of Action
Target of Action
Tetraethylene glycol (TEG) is a small molecule that primarily targets enzymes and proteins involved in various biochemical reactions . It is used in the synthesis of other compounds, such as this compound methacrylate monomer . It also interacts with surfaces to render them resistant to protein adsorption and cellular attachment .
Mode of Action
TEG interacts with its targets through various chemical reactions. For instance, it undergoes a reaction with silanol groups on the silica surface through a 3-glycidyloxypropylmethoxysilane reaction . This modification improves the efficiency of silica as a stationary phase for the separation of phenolic compounds . In another example, TEG is involved in the transesterification of methyl 3-mercaptopropionate with poly(ethylene glycol)s, catalyzed by Candida antarctica Lipase B .
Biochemical Pathways
It is known that teg can be involved in the synthesis of other compounds, such as this compound methacrylate monomer . It is also used in the transesterification of methyl 3-mercaptopropionate with poly(ethylene glycol)s .
Pharmacokinetics
It is known that teg is a transparent, colorless, odorless, low volatility, hygroscopic liquid soluble in ethyl alcohol and very soluble in water . These properties suggest that TEG could be readily absorbed and distributed in biological systems, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of TEG’s action are largely dependent on its application. For instance, when used in the synthesis of other compounds, TEG can contribute to the properties of the resulting compound . When used to modify surfaces, TEG renders them resistant to protein adsorption and cellular attachment .
Action Environment
The action, efficacy, and stability of TEG can be influenced by various environmental factors. For instance, TEG is stable in nitrogen but decomposes in dry air. Water vapor in the air reduces the rate of degradation . Furthermore, certain metal ions can affect the degradation of TEG. Copper acetate and ferric chloride inhibit degradation, while nickel sulfate accelerates degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylene glycol can be synthesized through the polymerization of ethylene oxide. The process involves the stepwise addition of ethylene oxide to ethylene glycol, resulting in the formation of higher polyethylene glycols, including this compound . The reaction typically requires a catalyst, such as an alkali metal hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and purity.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of ethylene glycol. The process involves the hydration of ethylene oxide, followed by distillation to separate the different polyethylene glycols . The production process is optimized to achieve high yields and purity, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tetraethylene glycol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Tetraethylene glycol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent for dissolving water-insoluble compounds and as a reagent in organic synthesis.
Biology: It serves as a stabilizer for proteins and enzymes, enhancing their solubility and stability.
Industry: It is used as a plasticizer, natural gas desiccant, hydraulic fluid, and in lacquers and coatings.
Comparison with Similar Compounds
Diethylene Glycol: Similar in structure but with fewer ethylene glycol units.
Triethylene Glycol: Contains three ethylene glycol units, making it less viscous and hygroscopic compared to tetraethylene glycol.
Polyethylene Glycol: A broader category that includes compounds with varying numbers of ethylene glycol units.
Uniqueness: this compound stands out due to its balance of molecular weight, viscosity, and hygroscopic properties. It offers a unique combination of solubility, stability, and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCKJMYHZGTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5 | |
Record name | TETRAETHYLENE GLYCOL | |
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DSSTOX Substance ID |
DTXSID9026922 | |
Record name | Tetraethylene glycol | |
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Molecular Weight |
194.23 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |
Record name | TETRAETHYLENE GLYCOL | |
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Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Boiling Point |
621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |
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Flash Point |
360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |
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Solubility |
Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |
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Density |
1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |
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Vapor Pressure |
4.65X10-5 mm Hg at 26 °C | |
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Color/Form |
Liquid, Colorless liquid, Colorless to straw-colored liquid | |
CAS No. |
112-60-7, 157299-02-0, 127821-00-5 | |
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Melting Point |
24.8 °F (USCG, 1999), -9.4 °C | |
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Retrosynthesis Analysis
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